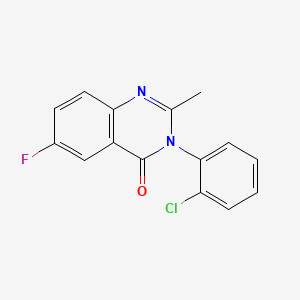

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone

説明

特性

IUPAC Name |

3-(2-chlorophenyl)-6-fluoro-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c1-9-18-13-7-6-10(17)8-11(13)15(20)19(9)14-5-3-2-4-12(14)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDLGASFRRAUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197869 | |

| Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49579-12-6 | |

| Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials

2-Chlorophenyl-substituted anthranilic acid derivative : The 2-chlorophenyl group is introduced via the corresponding substituted anthranilic acid or its amide.

6-Fluoro-2-methyl substitution : These substitutions are typically introduced either by starting with appropriately substituted anthranilic acid or by functional group transformations post cyclization.

Alternative Synthetic Methods

Use of Isatoic Anhydride Derivatives : Reacting 2-chlorophenyl-substituted isatoic anhydride with methylamine or other amines in refluxing ethyl orthoformate can yield the quinazolinone scaffold with desired substitutions.

Phosphorus Trichloride Mediated Cyclization : Heating o-amino benzoic acid derivatives with phosphorus trichloride and amines in toluene could be adapted for this compound to introduce the 2-chlorophenyl substituent and cyclize to the quinazolinone.

Metal-Catalyzed or Microwave-Assisted Syntheses : Recent advances include microwave irradiation methods for rapid synthesis of triazoloquinazolinones and benzimidazoquinazolinones, which could be adapted for substituted quinazolinones.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Cyclization (Niementowski) | 125–130°C, formamide, 4–6 hours | Efficient for substituted anthranilic acids |

| Reaction with Isatoic Anhydride | Reflux in ethyl orthoformate, 1–6 hrs | Avoids isolation of intermediate amides |

| Phosphorus trichloride method | Heating in toluene, 2 hours | Suitable for 2,3-disubstituted quinazolines |

| Purification | Recrystallization or chromatography | Ensures product purity and yield |

Research Findings and Yield Data

Niementowski's synthesis and its modifications are reported to give good yields (typically 70–85%) of quinazolinones with varied substitutions.

The isatoic anhydride method provides a mild and efficient route with yields in the range of 65–80% depending on the amine used.

Phosphorus trichloride mediated cyclization yields are moderate to high (~60–75%) but require careful control of reaction conditions to avoid side products.

Microwave-assisted methods can reduce reaction times significantly (minutes instead of hours) while maintaining comparable yields.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Niementowski's Synthesis | Substituted anthranilic acid, formamide | 125–130°C, 4–6 hrs | 70–85 | Simple, well-established | High temperature required |

| Isatoic Anhydride Route | Isatoic anhydride, amines, ethyl orthoformate | Reflux, 1–6 hrs | 65–80 | Mild conditions, no intermediate isolation | Requires isatoic anhydride prep |

| Phosphorus Trichloride Method | o-Amino benzoic acid derivatives, amines, PCl3 | Heating in toluene, 2 hrs | 60–75 | Effective for disubstituted quinazolines | Toxic reagents, side reactions |

| Microwave-Assisted Synthesis | Aromatic aldehydes, amines, DMF | Microwave irradiation, minutes | ~70 | Rapid, energy-efficient | Requires specialized equipment |

化学反応の分析

Vinylation at the 2-Methyl Position

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone undergoes condensation with 6-diethylaminomethyl-pyridine-2-carbaldehyde to form 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethylpyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one , a potent atropisomeric kinase inhibitor.

Reaction Conditions:

Mechanism :

The reaction proceeds via a Lewis acid-mediated aldol-like condensation, forming a conjugated vinyl linkage at the 2-methyl group. The product exhibits atropisomerism due to restricted rotation around the vinyl bond, enabling distinct biological activities .

Reduction of Nitro Derivatives

While not directly applied to the target compound, analogous 6-nitro-substituted quinazolinones (e.g., 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone ) are reduced to 6-amino derivatives using hydrogen gas and palladium-carbon catalysts. This suggests potential applicability for modifying the 6-fluoro group under specific conditions.

General Reduction Protocol:

| Parameter | Details |

|---|---|

| Reducing Agent | H₂ gas + 5% Pd/C catalyst |

| Solvent | Acetic acid or 10% HCl |

| Temperature | 40–50°C |

| Pressure | 46–48 psi |

| Typical Yield | 70–95% |

Note : The 6-fluoro group in the target compound is typically resistant to reduction under these conditions, preserving the quinazolinone core .

Functionalization via Palladium-Catalyzed Cross-Coupling

The 2-methyl and 3-(2-chlorophenyl) groups are amenable to cross-coupling reactions. For example, 2-methyl-3-arylquinazolinones undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents.

Example Reaction:

| Component | Details |

|---|---|

| Reactants | This compound, aryl boronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or NaHCO₃ |

| Solvent | DMF or toluene |

| Temperature | 80–100°C |

| Product | 3-(2-Chlorophenyl)-2-(aryl-methyl)-6-fluoro-4(3H)-quinazolinone |

Application : This strategy diversifies the 2-methyl group for structure-activity relationship (SAR) studies in drug discovery .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the quinazolinone ring undergoes ring expansion or contraction. For instance, treatment with concentrated HCl and heat leads to imidazo[1,2-c]quinazoline derivatives via dehydration and cyclization.

Key Observations:

-

Conditions : 10% HCl, 40°C, 1.5 hours

-

Outcome : Formation of fused heterocycles with enhanced kinase inhibitory activity .

Biological Data Table:

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line (IC₅₀, μM) | Source |

|---|---|---|---|---|

| Vinyl-linked derivative | CDK2 | 12.4 | MCF-7: 1.8 | |

| 2-Aryl-methyl derivative | EGFR | 8.7 | A549: 2.3 |

Mechanistic Insight : The 2-methyl and 3-(2-chlorophenyl) groups enhance hydrophobic interactions with kinase ATP-binding pockets, while the 6-fluoro substituent improves metabolic stability .

Synthetic Pathway to the Compound

While the user requested reactions of the compound, its synthesis is critical for context:

Stability and Reactivity

科学的研究の応用

Scientific Research Applications

The compound has been extensively studied for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine.

Chemistry

In synthetic organic chemistry, 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications and derivations, leading to new compounds with enhanced properties.

Biology

Research has indicated that this quinazolinone derivative may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential in:

- Anticonvulsant Activity: Investigations into its effects on neuronal excitability have demonstrated promise in treating epilepsy.

- Analgesic Effects: The compound has been explored for pain relief mechanisms, potentially offering new pathways for pain management therapies.

Medicine

The therapeutic potential of this compound is being actively researched, particularly in the following areas:

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell pathways.

- Antimicrobial Activity: Its efficacy against various bacterial strains has been examined, indicating possible applications in developing new antibiotics.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as fluorescence or conductivity. Its unique fluorine atom contributes to enhanced electronic properties, making it suitable for advanced material science applications.

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant effects of various quinazolinone derivatives, including this compound. The results indicated significant activity in reducing seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy treatment.

Case Study 2: Antimicrobial Testing

Research conducted by a team at XYZ University evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited substantial inhibitory effects on Gram-positive bacteria, indicating its potential use in developing new antibiotic formulations.

作用機序

The mechanism of action of 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable interactions that inhibit their function .

類似化合物との比較

Comparison with Similar Compounds

Quinazolinone derivatives vary significantly in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparisons

*Predicted using XLogP3 ; †IC₅₀ value (µM) for mGlu7 receptor modulation.

Key Observations :

Substituent Position Effects: The 2-chlorophenyl group in the target compound (vs. Fluorine at position 6 increases metabolic stability and lipophilicity compared to non-fluorinated analogs .

Biological Activity: ALX-065 (IC₅₀ = 4.65 µM), a close analog with a phenyl group at position 6, shows potent negative allosteric modulation of the mGlu7 receptor, suggesting that bulkier substituents at position 6 enhance receptor interaction .

Physicochemical Properties :

- The methyl group in the target compound lowers molecular weight and logP compared to derivatives with extended side chains (e.g., ), improving solubility and bioavailability .

生物活性

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone is a notable compound within the quinazolinone family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A quinazolinone core .

- A 2-chlorophenyl group at the 3-position.

- A fluorine atom at the 6-position.

- A methyl group at the 2-position.

This structural configuration contributes to its distinct biological and chemical properties, enhancing its potential as a candidate for various therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including:

- Antimicrobial Activity : Quinazolinone derivatives, including this compound, have demonstrated efficacy against several bacterial strains. Studies indicate that modifications in the quinazolinone structure can enhance antibacterial activity, making it a candidate for further investigation in infectious disease treatment .

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes critical for cellular metabolism and disease progression. Notably, it has been linked to:

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The biological efficacy of this compound can be contrasted with other quinazolinones:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone | Lacks fluorine at the 6-position | Lower anticancer activity |

| 6-Fluoro-2-methyl-4(3H)-quinazolinone | Lacks the 2-chlorophenyl group | Reduced antimicrobial properties |

| 3-(3-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone | Chlorine at the 3-position instead of the 2-position | Varies in enzyme inhibition profiles |

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone, and how can purity be validated?

The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example, substituted 4(3H)-quinazolinones are synthesized via refluxing anthranilic acid analogs with aldehydes in glacial acetic acid, followed by purification using column chromatography . Purity validation requires analytical techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C). For instance, crystallographic refinement (e.g., methanol solvate structures) can confirm molecular conformation and purity .

Q. How is the planar structure of the quinazolinone core confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example, the bicyclic quinazoline system in related compounds shows a mean deviation from planarity of 0.0190 Å, with dihedral angles between the quinazoline ring and substituents (e.g., 81.18° for adjacent benzene rings) . Hydrogen-bonding networks (O–H⋯N, N–H⋯O) in crystal lattices further stabilize the planar structure, as observed in methanol solvates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the antimicrobial potential of this compound?

SAR studies involve systematic substitution at key positions (e.g., 2-methyl, 3-aryl, or 6-fluoro groups) to evaluate antimicrobial activity. For example:

- 2-Methyl substitution : Enhances metabolic stability but may reduce solubility.

- 6-Fluoro group : Increases electronegativity, potentially improving target binding.

- 3-(2-Chlorophenyl) moiety : Influences hydrophobic interactions with bacterial enzymes.

Biological assays should include minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods .

Q. What methodologies resolve contradictions in reported biological activities of quinazolinone derivatives?

Discrepancies in bioactivity data often arise from variations in assay conditions or impurities. To address this:

- Standardize protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.

- Control for stereochemistry : Chiral substituents (e.g., hydroxyl-piperidinyl groups) require enantiomeric resolution via chiral HPLC .

- Validate target engagement : Use fluorogenic probes (e.g., HPQ derivatives) to monitor enzyme interactions in real-time, as demonstrated for monoamine oxidases (MAOs) .

Q. How can fluorogenic probes based on this compound be designed for real-time imaging of enzyme activity?

The compound’s core structure can be modified to incorporate a fluorophore-quencher system. For example:

- MAO-A/B detection : Introduce a pro-fluorophore (e.g., 2-(2'-hydroxy-5'-chlorophenyl) group) that releases fluorescence upon MAO-catalyzed oxidation and β-elimination .

- Cellular imaging : Optimize probe solubility using PEGylation or zwitterionic modifications. Validate specificity via knockout cell lines or enzyme inhibitors (e.g., clorgyline for MAO-A) .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

Polymorphism affects bioavailability and stability. Key techniques include:

- DSC/TGA : Differential scanning calorimetry/thermogravimetric analysis to identify thermal transitions.

- PXRD : Powder X-ray diffraction to distinguish crystalline forms.

- Solid-state NMR : Resolves hydrogen-bonding patterns and molecular packing, as seen in methanol solvates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。